2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate
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Overview
Description
2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE is a complex organic compound that features a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with 2-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE
- 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE
- 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2,4-DICHLOROBENZOATE
Uniqueness
What sets 2-METHOXY-4-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL ACETATE apart from similar compounds is its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate |
InChI |
InChI=1S/C12H12N4O3/c1-9(17)19-11-4-3-10(5-12(11)18-2)6-15-16-7-13-14-8-16/h3-8H,1-2H3/b15-6+ |
InChI Key |
FNXWOFPNKBCHHD-GIDUJCDVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C=NN=C2)OC |
Origin of Product |
United States |
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